1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-furylmethanol with an acid catalyst.
Thiazepane Ring Formation: The thiazepane ring is formed by reacting a suitable amine with a thioester under basic conditions.
Coupling Reactions: The furan and thiazepane rings are then coupled with a phenylbutane-dione precursor using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups in the phenylbutane-dione moiety can be reduced to alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key enzymes in the biosynthesis of pro-inflammatory mediators, thereby reducing inflammation and potentially exerting anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfural.
Thiazepane Derivatives: Compounds such as thiazepine and its analogs.
Phenylbutane-dione Derivatives: Compounds like benzylideneacetone and its derivatives.
Uniqueness
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is unique due to its combination of a furan ring, a thiazepane ring, and a phenylbutane-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-16(15-5-2-1-3-6-15)8-9-19(22)20-11-10-18(24-14-12-20)17-7-4-13-23-17/h1-7,13,18H,8-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCHXMCKDLABOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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